molecular formula C12H20BrNO3 B153289 Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate CAS No. 301221-79-4

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Cat. No. B153289
M. Wt: 306.2 g/mol
InChI Key: HYRSGTXIVIMOOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was achieved through a four-step process starting from piperidin-4-ylmethanol, with a high total yield of 71.4% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives were confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction analysis provided detailed insights into the molecular conformations and crystal packing of these compounds . For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory and compared with the X-ray diffraction value, showing consistency between the theoretical and experimental structures .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by reaction with BrCH2CH=CRR' afforded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions demonstrate the versatility of the tert-butyl piperidine-1-carboxylate scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives were studied using DFT calculations, which included molecular electrostatic potential and frontier molecular orbital analyses. These studies reveal the stability of the molecular structure and the electronic properties of the compounds, which are important for understanding their reactivity and interaction with biological targets . The biological evaluation of some derivatives showed moderate activity against microorganisms, indicating their potential as pharmaceutical intermediates .

Scientific Research Applications

Intermediate in Biologically Active Compounds

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound similar to Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, is an important intermediate in the synthesis of biologically active compounds such as crizotinib. This synthesis process was achieved through a multi-step method using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, confirming the structures through MS and 1HNMR spectrum (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Key Intermediate of Vandetanib

Another similar compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as the key intermediate of Vandetanib. It was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with structures determined by MS and 1HNMR (Wang, Wang, Tang, & Xu, 2015).

Study of Molecular Packing and Crystal Structure

X-ray studies have shown that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, similar to the compound , occurs in the 4-enol form, with an axial orientation of the isobutyl side chain. This study contributed to understanding the molecular packing and crystal structure influenced by strong O-H...O=C hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis of Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound closely related to the one , is an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound was established, showing its potential in developing effective anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Safety And Hazards

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is associated with several safety hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice in case of persistent irritation .

properties

IUPAC Name

tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRSGTXIVIMOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592693
Record name tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

CAS RN

301221-79-4
Record name tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dissolve the title compound from Step A above (6.0 g, 20 mmol) in THF (120 mL), cool to 0° C. and add sodium bicarbonate. To the resulting suspension was added NBS and the mixture stirred for 1.5 h. TLC showed no starting material left. Poured reaction into sat'd aqueous sodium buicarbonate solution (200 mL) and extracted with ether (2×200 mL). The organics were combined, washed with water and brine, dried over magnesium sulfate, filtered and concentrated under vacuum. The resulting product (6.4 g, 99%) was used without further purification for the next reaction. ESI-MS calculated for C12H20BrNO3: Exact Mass: 305.06. Found: 305.15 (M)+ and 307.09 (M+2)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Chen, Z Li, Y Yin, P Yang, Y Kong, Z Li, D Chen… - Chinese Chemical …, 2023 - Elsevier
The rapid prevalence of antibiotic resistance has led to a significant global health problem. Although colistin is the last resort antibiotic, it is limited by dose dependent toxicity. A critical …
Number of citations: 1 www.sciencedirect.com
P Di Lello, R Pastor, JM Murray, RA Blake… - Journal of medicinal …, 2017 - ACS Publications
USP7 is a deubiquitinase implicated in destabilizing the tumor suppressor p53, and for this reason it has gained increasing attention as a potential oncology target for small molecule …
Number of citations: 62 pubs.acs.org
R Fondekar - 2019 - search.proquest.com
Malaria is an infectious parasitic disease affecting vertebrates such as birds and animals including humans. It is caused by unicellular eukaryotes belonging to the genus Plasmodium …
Number of citations: 3 search.proquest.com

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